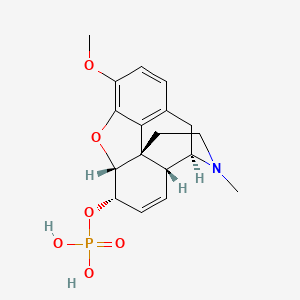

7,8-Didehydro-4,5alpha-epoxy-3-methoxy-17methyl morphinan-6alpha-ol phosphate

Descripción

Codeine phosphate is an opioid analgesic commonly used for pain relief. It functions by binding to specific receptors in the brain and spinal cord, altering the perception of pain . Codeine phosphate is derived from codeine, an alkaloid found in the opium poppy, Papaver somniferum . It is used to treat mild to moderate pain, cough, and diarrhea .

Propiedades

Fórmula molecular |

C18H22NO6P |

|---|---|

Peso molecular |

379.3 g/mol |

Nombre IUPAC |

[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] dihydrogen phosphate |

InChI |

InChI=1S/C18H22NO6P/c1-19-8-7-18-11-4-6-14(25-26(20,21)22)17(18)24-16-13(23-2)5-3-10(15(16)18)9-12(11)19/h3-6,11-12,14,17H,7-9H2,1-2H3,(H2,20,21,22)/t11-,12+,14-,17-,18-/m0/s1 |

Clave InChI |

FYPJYESEXLMZSE-XSSYPUMDSA-N |

SMILES isomérico |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)OP(=O)(O)O |

SMILES canónico |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OP(=O)(O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Codeine phosphate can be synthesized from morphine through a process called methylation. The reaction typically requires the use of methyl iodide and a base such as potassium carbonate under anhydrous conditions .

Industrial Production Methods

Industrial production of codeine phosphate involves the extraction of codeine from opium poppy followed by its conversion to codeine phosphate. The extracted codeine is reacted with phosphoric acid to form codeine phosphate . This process is carried out under controlled conditions to ensure the purity and efficacy of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Codeine phosphate undergoes several types of chemical reactions, including:

Oxidation: Codeine can be oxidized to form codeinone, a ketone derivative.

Reduction: Codeine can be reduced to form dihydrocodeine.

Substitution: Codeine can undergo substitution reactions, such as the replacement of the methoxy group with a hydroxyl group to form morphine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products

Oxidation: Codeinone.

Reduction: Dihydrocodeine.

Substitution: Morphine.

Aplicaciones Científicas De Investigación

Codeine phosphate is widely used in scientific research due to its pharmacological properties. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of opioids.

Biology: Studied for its effects on the central nervous system and its role in pain modulation.

Medicine: Used in clinical studies to evaluate its efficacy and safety in pain management.

Industry: Utilized in the formulation of pharmaceutical products for pain relief and cough suppression.

Mecanismo De Acción

Codeine phosphate exerts its effects by binding to mu-opioid receptors in the brain and spinal cord . This binding inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain . Codeine is metabolized in the liver to morphine, which also contributes to its analgesic effects .

Comparación Con Compuestos Similares

Similar Compounds

Morphine: A more potent opioid analgesic derived from the same source as codeine.

Dihydrocodeine: A semi-synthetic opioid similar to codeine but with a slightly different chemical structure.

Tramadol: A synthetic opioid with a different mechanism of action but similar analgesic properties.

Uniqueness

Codeine phosphate is unique in its relatively mild potency compared to other opioids like morphine and dihydrocodeine . It is often preferred for its lower risk of addiction and side effects . Additionally, its ability to be metabolized into morphine provides a dual mechanism of action, enhancing its analgesic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.